2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
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Overview
Description
2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chemical compound with the molecular formula C9H11ClFN It is a white crystalline powder commonly used in scientific research
Scientific Research Applications
2-(4-Fluorophenyl)cyclopropanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
Target of Action
A similar compound, (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine, is used to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase iv inhibitors . This suggests that 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride might also interact with similar targets.
Biochemical Pathways
Based on the potential target of a similar compound, it might be involved in the regulation of dipeptidyl peptidase iv activity, which plays a crucial role in glucose metabolism .
Action Environment
It is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrogenation to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding cyclopropane ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield cyclopropane alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropane ketones.
Reduction: Cyclopropane alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
- 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its selective antagonism of the 5-HT2 receptor and its ability to inhibit dopamine and noradrenaline uptake set it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBZLHQLCAFOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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